molecular formula C7H7N3O B581309 4-Amino-5-methoxynicotinonitrile CAS No. 1142192-15-1

4-Amino-5-methoxynicotinonitrile

Cat. No. B581309
M. Wt: 149.153
InChI Key: MPQVJUVEJGVQPN-UHFFFAOYSA-N
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Description

4-Amino-5-methoxynicotinonitrile is a heterocyclic compound with the empirical formula C7H7N3O . It has a molecular weight of 149.15 . This compound is a solid in form .


Molecular Structure Analysis

The SMILES string of 4-Amino-5-methoxynicotinonitrile is COc1cncc(C#N)c1N . This string represents the structure of the molecule in a linear format, where “C” stands for carbon, “O” for oxygen, “N” for nitrogen, and “H” for hydrogen.


Physical And Chemical Properties Analysis

4-Amino-5-methoxynicotinonitrile is a solid compound . Its molecular weight is 149.15 , and its empirical formula is C7H7N3O .

Scientific Research Applications

Chemistry

4-Amino-5-methoxynicotinonitrile is a chemical compound with the molecular formula C7H7N3O and a molecular weight of 149.15 . It’s used in the field of chemistry for various purposes .

Methods of Application

The methods of application or experimental procedures for this compound would depend on the specific synthesis process being carried out. Unfortunately, the exact procedures are not provided .

Results or Outcomes

The outcomes of using this compound in synthesis processes would also depend on the specific reactions being carried out .

Antioxidant Activity

A study has been conducted on the antioxidant activity of some derivatives of 4-Amino-5-phenyl-4h-1, 2, 4-Triazole-3-Thiol .

Application

In this study, a series of triazole derivatives were synthesized, and their antioxidant activity was evaluated .

Methods of Application

The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole -3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as solvent under reflux condition . This compound was then subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid .

Results or Outcomes

All the synthesized compounds were confirmed by their melting point, FTIR, U.V-visible, 1HNMR spectra, micro elemental analysis, and evaluated for their antioxidant activity by using stable free radical 1,1-diphenyl-2-picryl-hydrazyl (DPPH) . Of all tested compounds, one compound was the most active in all concentrations compared to standard Ascorbic acid with an IC50 value 5.84 μg/ml .

The methods of application or experimental procedures for this compound would depend on the specific synthesis process being carried out. Unfortunately, the exact procedures are not provided .

The outcomes of using this compound in synthesis processes would also depend on the specific reactions being carried out .

Proteomics Research

4-Amino-5-methoxynicotinonitrile is used in proteomics research .

Methods of Application

The methods of application or experimental procedures for this compound would depend on the specific proteomics research being carried out. Unfortunately, the exact procedures are not provided .

Results or Outcomes

The outcomes of using this compound in proteomics research would also depend on the specific studies being carried out .

Chemicals and Biochemicals

4-Amino-5-methoxynicotinonitrile is also used in the field of chemicals and biochemicals .

Methods of Application

The methods of application or experimental procedures for this compound would depend on the specific synthesis process being carried out. Unfortunately, the exact procedures are not provided .

Results or Outcomes

The outcomes of using this compound in synthesis processes would also depend on the specific reactions being carried out .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information also includes a signal word “Danger” and hazard statements H301 .

Future Directions

While specific future directions for 4-Amino-5-methoxynicotinonitrile are not available in the retrieved data, research in the field of pyrimidines is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents .

Relevant Papers One relevant paper discusses the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . This paper provides valuable insights into the properties and potential applications of pyrimidines, including 4-Amino-5-methoxynicotinonitrile.

properties

IUPAC Name

4-amino-5-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQVJUVEJGVQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673930
Record name 4-Amino-5-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-methoxynicotinonitrile

CAS RN

1142192-15-1
Record name 4-Amino-5-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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